N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide

Description

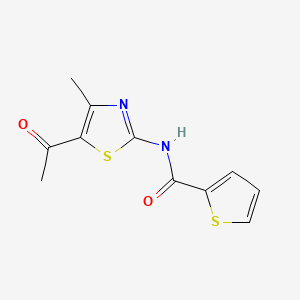

N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide is a thiazole-based carboxamide derivative characterized by a 1,3-thiazol-2-yl core substituted with acetyl and methyl groups at the 5- and 4-positions, respectively. The thiophene-2-carboxamide moiety is linked via an amide bond.

Properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S2/c1-6-9(7(2)14)17-11(12-6)13-10(15)8-4-3-5-16-8/h3-5H,1-2H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOXBOWSSRQVSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC=CS2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201323025 | |

| Record name | N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665590 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

438619-26-2 | |

| Record name | N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiophene-2-carboxylic acid with thioamides under acidic conditions to form the thiazole ring. The acetylation of the thiazole ring can be achieved using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using N-bromosuccinimide in chloroform.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide, as promising anticancer agents. The thiazole moiety is known for its ability to inhibit various cancer cell lines through multiple mechanisms.

Case Studies and Findings

-

In Vitro Efficacy Against Cancer Cell Lines:

- A study demonstrated that thiazole-containing compounds exhibit significant activity against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and HCT-116 (colon carcinoma). The compound was tested using MTT assays, revealing IC50 values that indicate potent cytotoxic effects compared to standard chemotherapeutic agents like cisplatin .

- Mechanisms of Action:

Antiviral Activity

The compound has also been explored for its antiviral properties. Thiophene derivatives have shown promise in inhibiting viral replication, making them candidates for further development in antiviral therapies.

Research Insights

- Antiviral Screening:

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis and multicomponent reactions.

The ongoing research into thiazole and thiophene derivatives suggests several avenues for future exploration:

-

Combination Therapies:

- Investigating the efficacy of this compound in combination with existing chemotherapeutics could enhance treatment outcomes for cancer patients.

-

Expanded Antiviral Applications:

- Further studies are needed to elucidate the specific viral targets and mechanisms by which this compound exerts its antiviral effects.

-

Structural Optimization:

- Modifying the chemical structure to improve potency and selectivity against specific cancer types or viral strains could lead to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For instance, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Antibacterial Activity

Nitrothiophene carboxamides (e.g., Compound 9 in Ev2) exhibit narrow-spectrum antibacterial action, likely due to nitro group-mediated redox cycling disrupting bacterial metabolism .

Antitumor Activity

N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides (Ev10,12) demonstrated promising results in NCI screens, with morpholine and dihydroimidazole substituents enhancing cytotoxicity .

Anti-inflammatory Activity

Thiazole derivatives with hydroxy-methoxyphenyl groups (Ev13) showed dual COX-1/COX-2 inhibition, highlighting the role of phenolic substituents in enzyme interaction .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups: Nitro (Ev2,6) and chloro (Ev1) substituents enhance antibacterial/antifungal activity but may reduce synthetic yields.

- Bulkier Substituents: Morpholine (Ev10,12) and dihydroimidazole improve antitumor activity, likely via enhanced target binding or solubility.

- Thiophene vs. Benzene: Thiophene-carboxamide derivatives (target compound) may exhibit distinct electronic properties compared to benzamide analogs (Ev7), influencing bioavailability.

Biological Activity

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological activity, including anticancer, antimicrobial, and other pharmacological effects.

Chemical Structure and Properties

The compound features a thiazole ring fused with a thiophene moiety and an acetyl group, contributing to its unique chemical properties. The structural formula can be represented as follows:

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit promising anticancer activity. A study evaluated various thiazole derivatives against different cancer cell lines, revealing that compounds with specific substitutions on the thiazole ring demonstrated significant cytotoxic effects.

Case Study: Cytotoxicity Evaluation

In a recent study, the compound was tested against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines. The results indicated an IC50 value of approximately 23 µg/mL for HTC-116 cells, showcasing its potential as an anticancer agent. The structure–activity relationship (SAR) analysis suggested that the presence of both the thiazole and thiophene rings is crucial for enhancing cytotoxicity .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HTC-116 | 23 |

| HepG-2 | 11.6 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have shown that thiazole derivatives can exhibit significant antibacterial activity against various pathogenic bacteria.

Case Study: Antibacterial Testing

A comparative study assessed the antibacterial efficacy of several thiazole derivatives, including this compound. The results demonstrated notable inhibition zones against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 10 |

| S. aureus | 12 |

| B. subtilis | 9 |

These findings highlight the potential of this compound as a lead structure for developing new antimicrobial agents .

The mechanism underlying the biological activity of this compound appears to involve multiple pathways:

- Inhibition of Key Enzymes : The compound may inhibit topoisomerases involved in DNA replication and cell division.

- Induction of Apoptosis : Certain studies have indicated that compounds with similar structures can induce apoptosis in cancer cells by activating intrinsic pathways .

- Interaction with Cellular Targets : Molecular docking studies suggest that this compound interacts with specific proteins involved in cell signaling pathways critical for tumor growth and survival .

Q & A

Q. What are the common synthetic routes for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide?

The synthesis typically involves multi-step organic reactions. A key approach utilizes the Hantzsch thiazole synthesis to construct the 1,3-thiazole core, followed by acetylations and carboxamide coupling . For example:

- Step 1 : Formation of the thiazole ring via condensation of thiourea derivatives with α-haloketones (e.g., 5-acetyl-4-methylthiazole intermediates) .

- Step 2 : Coupling the thiazole intermediate with thiophene-2-carboxylic acid derivatives using coupling reagents like EDCI/HOBt or via acyl chloride intermediates .

- Step 3 : Purification via recrystallization or column chromatography, with yields optimized by controlling reaction time (e.g., 5–6 hours in DMF) and solvent polarity .

Q. How is the compound structurally characterized in academic research?

Structural confirmation relies on:

Q. What in vitro assays are used to evaluate its antitumor activity?

The NCI-60 Developmental Therapeutics Program (DTP) protocol is widely employed:

- Screening : Test compound cytotoxicity across 60 human tumor cell lines at 10 µM, measuring growth inhibition (GI₅₀) and lethal concentration (LC₅₀) .

- Dose-response studies : Validate activity in dose ranges (0.1–100 µM) for IC₅₀ determination .

- Mechanistic assays : Follow-up studies include apoptosis (Annexin V/PI staining) and cell-cycle analysis (flow cytometry) for hit compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for cyclization steps, while ethanol/water mixtures improve crystallization .

- Catalyst use : Triethylamine or CTAB (cetyltrimethylammonium bromide) accelerates coupling reactions and reduces side products .

- Temperature control : Heating at 50–80°C for 30–60 minutes maximizes yields in imidazoline ring closure (e.g., from ethylenediamine reactions) .

Q. What structural modifications enhance bioactivity in thiazole-thiophene carboxamides?

Structure-activity relationship (SAR) studies highlight:

- Substituent effects : Electron-withdrawing groups (e.g., -Cl, -NO₂) on the benzyl moiety (R-group) improve cytotoxicity (e.g., compound 5f in with 2,4-dichlorobenzyl shows GI₅₀ < 1 µM).

- Heterocycle substitution : Bromination at the thiophene 4-position (e.g., 6d in ) increases metabolic stability.

- Amide linker variation : Replacing morpholine with piperazine enhances solubility without compromising activity .

Q. How can discrepancies in reported biological activity data be resolved?

Contradictions often arise from:

- Assay variability : Differences in cell line sensitivity (e.g., leukemia vs. solid tumors) or incubation times (48 vs. 72 hours) .

- Compound purity : Impurities >5% (e.g., unreacted intermediates) skew results; validate purity via HPLC (>95%) before testing .

- Solubility issues : Use DMSO stock solutions ≤0.1% v/v to avoid solvent toxicity .

- Statistical rigor : Replicate experiments (n ≥ 3) and apply ANOVA to assess significance of activity differences .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.